A Technical Guide to 2-(Bromomethyl)-4-methoxypyridine (CAS 1227585-54-7): Properties, Synthesis, and Applications
A Technical Guide to 2-(Bromomethyl)-4-methoxypyridine (CAS 1227585-54-7): Properties, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
2-(Bromomethyl)-4-methoxypyridine is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure is characterized by a pyridine ring, a core scaffold prevalent in numerous biologically active compounds, functionalized with two key groups: a highly reactive bromomethyl group at the 2-position and a methoxy group at the 4-position.[1][2]
The strategic placement of these functionalities imparts a dual utility to the molecule. The bromomethyl group serves as a potent electrophilic handle, enabling facile alkylation of a wide range of nucleophiles. This allows for the covalent introduction of the (4-methoxypyridin-2-yl)methyl moiety into target structures. Concurrently, the methoxy group modulates the electronic properties of the pyridine ring and can significantly influence the physicochemical properties of the final compound, such as solubility, metabolic stability, and ligand-target binding interactions.[3] This guide provides a comprehensive overview of the properties, a representative synthetic pathway, key reactivity patterns, applications, and safety protocols for 2-(Bromomethyl)-4-methoxypyridine, designed for researchers and professionals in chemical synthesis and drug development.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely published, its core properties can be compiled from supplier data and predicted based on its structure.[1][2]
Physicochemical Data
The key physical and chemical properties are summarized in the table below. The compound is typically supplied as a liquid or low-melting solid and requires refrigerated storage under an inert atmosphere to maintain its integrity.[2][4]
| Property | Value | Source(s) |
| CAS Number | 1227585-54-7 | [1][2][4] |
| Molecular Formula | C₇H₈BrNO | [2][4][5] |
| Molecular Weight | 202.05 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, acetone); limited solubility in water. | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [4] |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of 2-(Bromomethyl)-4-methoxypyridine. Based on established principles and data from analogous structures, the following spectral characteristics are expected.[6]
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Methoxy Protons (-OCH₃) | δ ~3.9 ppm (singlet, 3H) | Typical shift for an aryl methoxy group. |
| Bromomethyl Protons (-CH₂Br) | δ ~4.5 ppm (singlet, 2H) | Downfield shift due to the adjacent electronegative bromine atom. | |
| Pyridine Protons (H-3, H-5, H-6) | δ ~6.8-8.2 ppm (multiplets) | Aromatic protons on the pyridine ring, with specific shifts influenced by the methoxy and bromomethyl substituents. | |
| ¹³C NMR | Methoxy Carbon (-OCH₃) | δ ~55 ppm | Standard chemical shift for a methoxy carbon. |
| Bromomethyl Carbon (-CH₂Br) | δ ~30-35 ppm | Aliphatic carbon shifted downfield by the attached bromine. | |
| Pyridine Carbons | δ ~110-165 ppm | Five distinct signals corresponding to the aromatic carbons of the pyridine ring. | |
| Mass Spec. (EI) | Molecular Ion Peak | [M]⁺ at m/z 200, [M+2]⁺ at m/z 202 | Characteristic isotopic pattern for a monobrominated compound, with the M⁺ (⁷⁹Br) and M+2 (⁸¹Br) peaks appearing in an approximate 1:1 ratio.[6] |
| Key Fragment | [M-Br]⁺ at m/z 121 | Represents the loss of the bromine atom, a common fragmentation pathway. |
Synthesis and Reactivity
Plausible Synthetic Pathway
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic or allylic bromination because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring.
-
Radical Initiator (AIBN or Benzoyl Peroxide): A chemical initiator is required to start the radical chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used as they decompose upon heating to generate the necessary free radicals.
-
Solvent (CCl₄ or CH₂Cl₂): An inert solvent that is stable under radical conditions is crucial. Carbon tetrachloride (CCl₄) is classic, though less favored now due to toxicity; dichloromethane is a common alternative.
Representative Protocol: Synthesis of 2-(Bromomethyl)-4-methoxypyridine
-
Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-4-methoxypyridine (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator like AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux. The reaction is initiated by the thermal decomposition of AIBN.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[7]
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-(Bromomethyl)-4-methoxypyridine.[7]
Core Reactivity: Nucleophilic Substitution
The primary utility of 2-(Bromomethyl)-4-methoxypyridine lies in the high reactivity of the bromomethyl group as an electrophile in Sₙ2 reactions. It readily reacts with a variety of nucleophiles to form a new carbon-nucleophile bond, effectively installing the (4-methoxypyridin-2-yl)methyl group.
Common Nucleophiles:
-
Amines (Primary, Secondary): Forms substituted aminomethylpyridines.
-
Alcohols/Phenols: Forms ether linkages.
-
Thiols: Forms thioether linkages.
-
Carboxylates: Forms ester linkages.
Applications in Drug Discovery
The (4-methoxypyridin-2-yl)methyl moiety is a valuable fragment in modern medicinal chemistry. Its incorporation into a lead compound can serve several strategic purposes in the optimization process:
-
Scaffold Hopping and SAR Expansion: As a versatile building block, it allows for the systematic exploration of the chemical space around a core scaffold, which is fundamental to understanding Structure-Activity Relationships (SAR).[3]
-
Improving Pharmacokinetic Properties: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving solubility and bioavailability. The methoxy group can block a potential site of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[3][7]
-
Modulating Target Affinity: The electronic and steric properties of the substituted pyridine ring can form key interactions (e.g., hydrogen bonds, π-stacking) with biological targets like enzymes or receptors, enhancing binding affinity and selectivity.[8] The introduction of bromine itself into molecular structures is a recognized strategy in drug design.[9]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1227585-54-7 was not found in the search results, compounds with a bromomethylpyridine structure are known to be potent lachrymators and are hazardous.[10] The safety information provided here is based on analogous compounds and general chemical principles. This substance must be handled with extreme caution.
Hazard Identification (Anticipated)
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [10][11][12] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [10][11] |
| Eye Damage/Irritation | Causes serious eye damage. | [10][11] |
| Respiratory Irritation | May cause respiratory irritation. | [11] |
Safe Handling Workflow
Adherence to a strict safety protocol is mandatory when working with this reagent.
Detailed Handling Protocol:
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[10]
-
Dispensing: As a potential lachrymator and corrosive agent, avoid all contact with skin and eyes. When transferring the liquid, use a syringe or cannula.
-
Spill Response: In case of a spill, evacuate the area. Neutralize the spill with a chemical absorbent material designed for reactive compounds. Do not use combustible materials.
-
Disposal: Dispose of waste in a dedicated, clearly labeled halogenated organic waste container in accordance with institutional and local regulations.[10][14]
References
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2-(bromomethyl)-4-methoxypyridine - LookChem. [Link]
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Technical Grade 2-Bromomethyl-4-Methoxypyridine, For Laboratory, Liquid - IndiaMART. [Link]
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2-Bromo-4-methoxypyridine - PubChem. [Link]
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2-(bromomethyl)-4-methoxypyridine hydrobromide - PubChemLite. [Link]
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Supplementary Information - Beilstein Journals. [Link]
-
A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. [Link]
-
The role of the methoxy group in approved drugs - PubMed. [Link]
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Introducing bromine to the molecular structure as a strategy for drug design - Springer. [Link]
-
Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC - NIH. [Link]
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